molecular formula C23H18N4O3S B10803881 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B10803881
M. Wt: 430.5 g/mol
InChI Key: OIMPJDPLMOKBGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-647636 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield . Industrial production methods are not widely documented, as the compound is mainly used for research purposes.

Chemical Reactions Analysis

WAY-647636 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-647636 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

WAY-647636 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:

These compounds share some similarities in their inhibitory effects but differ in their selectivity, potency, and specific applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C23H18N4O3S/c28-19(17-6-7-20-21(14-17)30-13-12-29-20)15-31-23-26-25-22(16-8-10-24-11-9-16)27(23)18-4-2-1-3-5-18/h1-11,14H,12-13,15H2

InChI Key

OIMPJDPLMOKBGE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

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